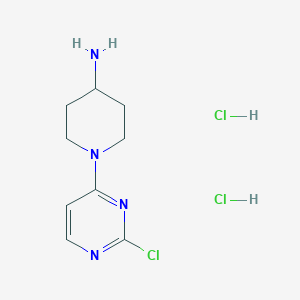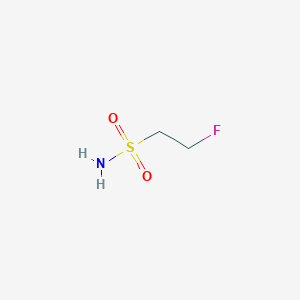
1-(2-chloropyrimidin-4-yl)piperidin-4-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloropyrimidin-4-yl)piperidin-4-amine dihydrochloride (CPPD) is an organic compound with a molecular weight of 270.22 g/mol. It is a white crystalline powder that is soluble in water and ethanol. CPPD is a widely used reagent in organic synthesis and has been studied for its potential applications in the field of medicinal chemistry. CPPD is also known as 4-chloro-N-(2-piperidin-4-yl)pyrimidin-2-amine dihydrochloride.
Scientific Research Applications
CPPD has been studied for its potential applications in the field of medicinal chemistry. It has been used as a starting material for the synthesis of various compounds, such as 4-chloro-N-(2-piperidin-4-yl)pyrimidin-2-amine dihydrochloride (CPPDHCl). CPPDHCl has been studied for its potential use as an anti-inflammatory agent and for its potential ability to inhibit the growth of certain types of cancer cells.
Mechanism of Action
The mechanism of action of CPPD is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the metabolism of proteins and other macromolecules. This inhibition is thought to lead to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
CPPD has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of proteins and other macromolecules. In addition, it has been shown to reduce inflammation and to inhibit the growth of certain types of cancer cells.
Advantages and Limitations for Lab Experiments
CPPD has several advantages for use in laboratory experiments. It is a relatively stable compound, with a high purity and a low cost. In addition, it is soluble in water and ethanol, making it easy to work with. However, its use in laboratory experiments is limited by its potential toxicity, as well as its potential for causing adverse reactions in humans.
Future Directions
The potential applications of CPPD are still being explored. One of the most promising areas of research is its potential use in the development of new drugs and therapies. Other potential areas of research include its use as an anti-inflammatory agent, its potential use in the treatment of cancer, and its potential use as a tool for studying biochemical and physiological processes. Additionally, further research is needed to better understand the mechanism of action of CPPD and to develop more efficient and cost-effective synthesis methods.
Synthesis Methods
CPPD can be synthesized using a variety of methods. One method involves the reaction of 4-chloro-2-pyrimidinecarboxylic acid with 2-piperidin-4-ylpiperidine in the presence of anhydrous sodium carbonate. This method yields a white crystalline product with a purity of greater than 99%.
properties
IUPAC Name |
1-(2-chloropyrimidin-4-yl)piperidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4.2ClH/c10-9-12-4-1-8(13-9)14-5-2-7(11)3-6-14;;/h1,4,7H,2-3,5-6,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPHHJNKPWAZDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC(=NC=C2)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropyrimidin-4-yl)piperidin-4-amine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B6618464.png)

![2-[4-(3,4-dimethylpyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride, Mixture of diastereomers](/img/structure/B6618474.png)
![tert-butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate hydrochloride](/img/structure/B6618480.png)
![tert-butyl N-[(1R,5S,9r)-3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl]carbamate, exo](/img/structure/B6618487.png)
![tert-butyl N-[(1R,5S,9s)-3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl]carbamate](/img/structure/B6618488.png)
![(1R,5S,9s)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride](/img/structure/B6618489.png)
![7-benzyl-3lambda6-thia-7,9-diazabicyclo[3.3.2]decane-3,3-dione](/img/structure/B6618512.png)





